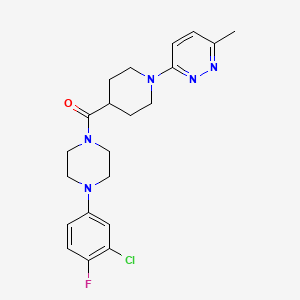
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H25ClFN5O and its molecular weight is 417.91. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Piperazine derivatives
Piperazine is a common structural unit in many pharmaceutical drugs. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They often act as antagonists for dopamine and serotonin receptors and are used as antipsychotic drug substances .
Pyridazinone derivatives
Pyridazinone is another heterocyclic compound that is often found in pharmacological drugs. These compounds are known to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, which is one of the important drug targets to increase acetylcholine levels .
生物活性
The compound (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant findings from various studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Piperazine and Piperidine Rings : The compound is synthesized through the reaction of 3-chloro-4-fluorobenzyl derivatives with piperazine and pyridine derivatives.
- Final Coupling Reaction : The final product is obtained via a coupling reaction, where the piperazine and pyridine moieties are linked through a methanone group.
The structure can be represented as follows:
2.1 Antimicrobial Activity
Research has indicated that compounds containing the 3-chloro-4-fluorophenyl moiety demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2.2 Antitubercular Activity
A series of studies focused on the anti-tubercular properties of related compounds have shown promising results. In one study, compounds structurally similar to the target compound were evaluated for their efficacy against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This suggests a potential role for the compound in treating tuberculosis.
2.3 Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological pathways. For example, it has been noted that similar piperazine derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for immunosuppressive therapies .
3. Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
4. Conclusion
The compound This compound exhibits promising biological activities, particularly in antimicrobial and antitubercular domains, alongside potential enzyme inhibition capabilities. Ongoing research may further elucidate its pharmacological applications and mechanisms of action, paving the way for novel therapeutic agents.
特性
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O/c1-15-2-5-20(25-24-15)27-8-6-16(7-9-27)21(29)28-12-10-26(11-13-28)17-3-4-19(23)18(22)14-17/h2-5,14,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROFUDSFEXGBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













